![molecular formula C11H18N2O B15358050 2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol](/img/structure/B15358050.png)
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amino group attached to a phenyl ring, which is further connected to an ethyl chain that includes a methylamino group and an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol typically involves the following steps:
Starting Materials: : The synthesis begins with 4-aminophenol and ethyl methylamine as the primary starting materials.
Reaction Steps
The amino group on the phenol is first protected using a suitable protecting group to prevent unwanted reactions.
The protected 4-aminophenol is then reacted with ethyl methylamine in the presence of a reducing agent to form the intermediate compound.
The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods can help achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-nitrophenol.
Reduction: : Formation of 4-aminophenol.
Substitution: : Formation of various substituted phenols.
Aplicaciones Científicas De Investigación
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound may serve as a building block for bioactive molecules.
Medicine: : Potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Industry: : Application in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, influencing their activity. The phenyl ring can participate in π-π interactions, further enhancing its binding affinity.
Comparación Con Compuestos Similares
2-[2-(4-Aminophenyl)ethyl-methylamino]ethanol is structurally similar to other compounds such as 4-aminophenol, 2-(4-aminophenyl)propan-2-ol, and 4-nitrophenol. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.
Similar Compounds
4-Aminophenol: : Similar structure but lacks the ethyl-methylamino group.
2-(4-Aminophenyl)propan-2-ol: : Similar structure but has a different alcohol group.
4-Nitrophenol: : Similar phenyl ring but with a nitro group instead of an amino group.
Propiedades
Fórmula molecular |
C11H18N2O |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-[2-(4-aminophenyl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C11H18N2O/c1-13(8-9-14)7-6-10-2-4-11(12)5-3-10/h2-5,14H,6-9,12H2,1H3 |
Clave InChI |
UMOLLZIWYCYVMM-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CC=C(C=C1)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


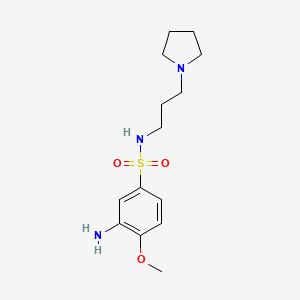
![2-Chloro-5-[1-(3,5-dimethoxyphenyl)ethoxy]pyrimidine](/img/structure/B15357970.png)


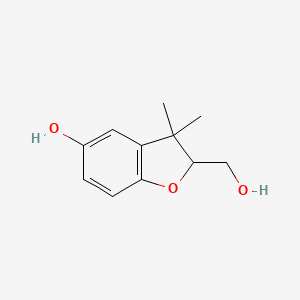
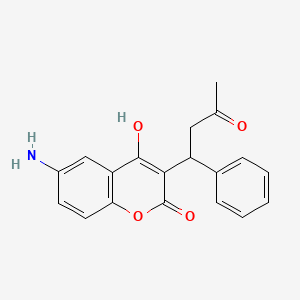
![2-[2-(Tert-butylamino)ethyl]isoindole-1,3-dione](/img/structure/B15358004.png)
![2-Chloro-5-[(3,5-dimethoxyphenoxy)methyl]pyrimidine](/img/structure/B15358008.png)
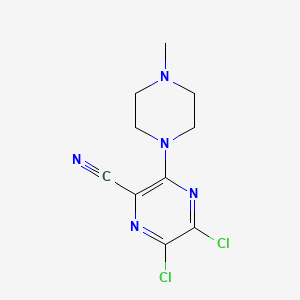
![2-Chloro-5-[2-(dipropylamino)ethyl]aniline](/img/structure/B15358013.png)
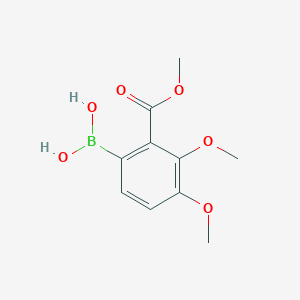
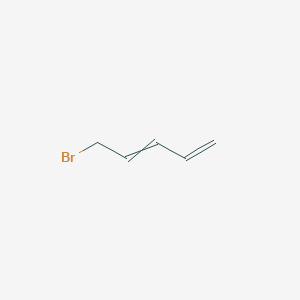
![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)

